

Mono-iso-propyl phthalate-3,4,5,6-D4 CAS number and structure

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Compound of Interest

Compound Name: *Mono-iso-propyl phthalate-3,4,5,6-D4*

Cat. No.: *B12395189*

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An In-Depth Technical Guide to **Mono-iso-propyl phthalate-3,4,5,6-D4**

This guide provides comprehensive information on **Mono-iso-propyl phthalate-3,4,5,6-D4**, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize internal standards for quantitative analysis. This document details the compound's chemical identity, physical properties, and provides an exemplary experimental protocol for its use in analytical applications.

Compound Identification and Properties

Mono-iso-propyl phthalate-3,4,5,6-D4 is the deuterated form of Monoisopropyl Phthalate (MiPrP), where four hydrogen atoms on the phthalic acid ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of the parent compound and related phthalates in various matrices, as it co-elutes with the analyte but is distinguishable by its mass in mass spectrometry.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
Chemical Name	2,3,4,5-tetradeuterio-6-propan-2-yloxycarbonylbenzoic acid	[1]
Synonyms	Monoisopropyl Phthalate-d4, Phthalic Acid Monoisopropyl Ester-d4	[1] [2]
CAS Number	2733160-00-2	[1] [2]
Unlabeled CAS Number	35118-50-4	[1] [3] [4] [5]
Molecular Formula	C ₁₁ H ₈ D ₄ O ₄	[2]
Molecular Weight	212.24 g/mol	[5]
Isotopic Enrichment	≥99 atom % D	[5]
SMILES	[2H]c1c([2H])c([2H])c(C(=O)O)C(C)C)c(C(=O)O)c1[2H]	[1]
InChI	InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)/i3D,4D,5D,6D	[1]

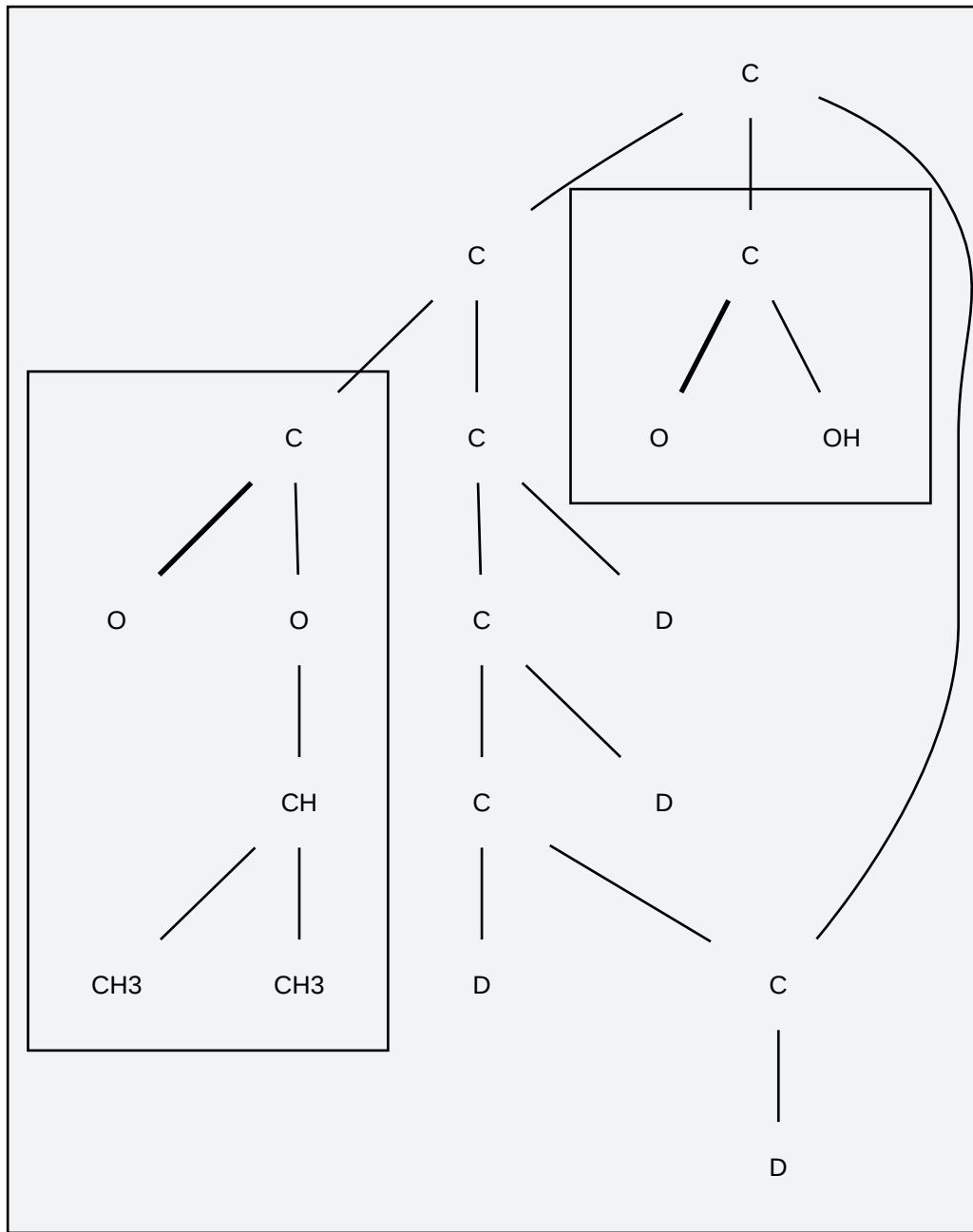
Table 2: Physicochemical Data (for unlabeled Monoisopropyl Phthalate)

Note: Experimental data for the deuterated compound is limited. The following data for the unlabeled analogue provides a reasonable estimate of its physical properties.

Property	Value	Reference
Physical Form	White to Off-White Solid	[4]
Melting Point	79-81.5 °C	[4] [6]
Boiling Point (Predicted)	343.8 ± 25.0 °C	[4] [6]
Density (Predicted)	1.201 ± 0.06 g/cm ³	[4] [6]
pKa (Predicted)	3.45 ± 0.36	[4] [6]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of **Mono-iso-propyl phthalate-3,4,5,6-D4**.



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Caption: Chemical structure of **Mono-iso-propyl phthalate-3,4,5,6-D4**.

Application and Experimental Protocol

Mono-iso-propyl phthalate-3,4,5,6-D4 is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of phthalates in complex samples.^[7] The use of a stable isotope-labeled internal standard is a robust technique that corrects for analyte loss during sample preparation and instrumental analysis.

Below is a detailed, exemplary protocol for the determination of phthalates in a plastic or polymer sample, a common application.

Exemplary Protocol: Quantification of Phthalates in a Polymer Matrix by GC-MS

This protocol is adapted from established methods for phthalate analysis in consumer products.^[8]

1. Objective: To quantify the concentration of Monoisopropyl Phthalate (and other phthalates) in a polymer sample using **Mono-iso-propyl phthalate-3,4,5,6-D4** as an internal standard.
2. Materials and Reagents:
 - Solvents: Tetrahydrofuran (THF), Hexane, Cyclohexane (all high purity, phthalate-free grade).
 - Internal Standard (IS) Stock Solution: Prepare a stock solution of **Mono-iso-propyl phthalate-3,4,5,6-D4** in a suitable solvent (e.g., methanol or cyclohexane) at a concentration of 150 µg/mL.
 - Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phthalate analytes and a constant concentration of the internal standard.
 - Apparatus: Analytical balance, glass vials with PTFE-lined caps, volumetric flasks, Pasteur pipettes, syringe filters (0.45 µm, PTFE), GC-MS system.

- Safety Precautions: Phthalates are common laboratory contaminants; extreme care must be taken to avoid contamination. Use pre-cleaned glassware (baked at high temperature) and avoid all plastic materials where possible.[9] Run solvent blanks to monitor for contamination.[8]

3. Sample Preparation and Extraction:

- Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass vial.
- Dissolution: Add 5.0 mL of THF to the vial to dissolve the sample. This may require vortexing or sonication.
- Polymer Precipitation: Add 10.0 mL of hexane to the solution to precipitate the polymer (e.g., PVC).[8] Allow the mixture to stand for at least 1 hour.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial to remove the precipitated polymer.

4. Sample Analysis by GC-MS:

- Internal Standard Spiking: In a 2 mL GC vial, combine 0.3 mL of the filtered sample extract with 0.2 mL of the internal standard stock solution (150 µg/mL).
- Dilution: Dilute the mixture to a final volume of 1.5 mL with cyclohexane.[8] Note: The dilution factor may need to be adjusted based on the expected phthalate concentration to ensure the measurement falls within the calibration range.
- GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the final solution into the GC-MS system.
 - Typical GC Conditions:
 - Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
 - Inlet Temperature: 280 °C
 - Carrier Gas: Helium at a constant flow rate

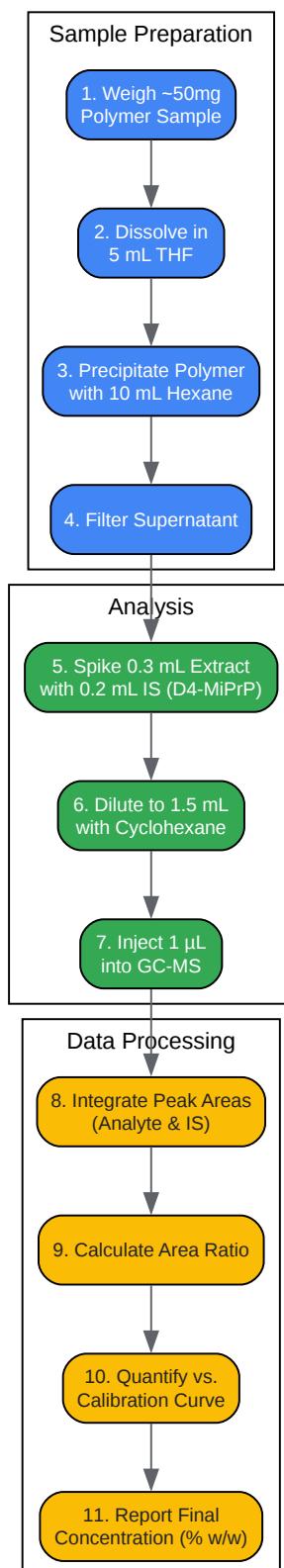
- Oven Program: Initial temp 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
- Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for the deuterated internal standard.

5. Data Analysis and Quantification:

- Calibration Curve: Generate a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards.
- Quantification: Determine the peak area ratio for the analyte and the internal standard in the sample chromatogram. Use the calibration curve to calculate the concentration of the phthalate in the injected sample.
- Final Calculation: Account for all dilution steps to report the final concentration of the phthalate in the original polymer sample, typically in weight/weight percent (% w/w).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

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Caption: Workflow for phthalate quantification using an internal standard.

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